molecular formula C12H18N2O B8185191 (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

Cat. No.: B8185191
M. Wt: 206.28 g/mol
InChI Key: FSWGELBQIPNBFM-VXGBXAGGSA-N
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Description

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an amino group at the 4-position, a phenylmethyl group at the 1-position, and a hydroxyl group at the 3-position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol can be achieved through regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines. The reaction involves the use of primary and secondary aliphatic, aromatic, and heterocyclic amines in the presence of lithium perchlorate . The regio- and stereoselectivity of the amination process is ensured by specific activation of the oxirane ring in epoxypiperidine derivatives. Lithium cation coordinates simultaneously at the piperidine nitrogen atom and oxirane oxygen atom, leading to greater extension of the C4-O bond compared to C3-O, directing nucleophilic attack at the C4 atom of the piperidine ring .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar regio- and stereoselective amination techniques. The use of lithium perchlorate as a catalyst and the specific activation of the oxirane ring are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.

    Substitution: The amino group at the 4-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of a ketone at the 3-position.

    Reduction: Regeneration of the hydroxyl group at the 3-position.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the phenylmethyl group at the 1-position of the piperidine ring distinguishes (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol from other similar compounds.
  • The specific regio- and stereoselective synthesis methods used for its preparation contribute to its unique chemical properties and potential applications.

Properties

IUPAC Name

(3R,4R)-4-amino-1-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGELBQIPNBFM-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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